6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural features that allow for significant biological activity. The compound is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 3rd position of the phenyl ring, which is attached to the imidazo[1,2-a]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions are mild, and the process yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Trifluoromethylation: A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has been described.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic trifluoromethylating agents, radical scavengers, and UV-Vis absorption spectroscopic studies to monitor the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, trifluoromethylation reactions yield trifluoromethylated derivatives of the compound.
Scientific Research Applications
6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Material Science: Due to its structural characteristics, the compound is useful in material science applications.
Biological Research: The compound’s biological activity makes it a valuable tool in various biological research studies.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a GLP-1R activator, it increases GLP-1 secretion, thereby enhancing glucose responsiveness . The compound’s activity against tuberculosis is attributed to its ability to inhibit key enzymes and pathways essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-chloro imidazo[1,2-a]pyridine: Exhibits significant potency against extracellular and intracellular Mycobacterium tuberculosis.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: Another derivative with potential biological activity.
Uniqueness
6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of chloro and trifluoromethyl groups enhances its potency and selectivity in various applications.
Properties
Molecular Formula |
C14H8ClF3N2 |
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Molecular Weight |
296.67 g/mol |
IUPAC Name |
6-chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8ClF3N2/c15-11-4-5-13-19-12(8-20(13)7-11)9-2-1-3-10(6-9)14(16,17)18/h1-8H |
InChI Key |
RGWURTSTSORHAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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